

Spectroscopic Profile of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2-methylpyridine N-oxide*

Cat. No.: *B189596*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-methylpyridine N-oxide** (C_6H_6BrNO), a heterocyclic organic compound with applications in medicinal chemistry and organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **5-Bromo-2-methylpyridine N-oxide**. This data is based on the analysis of its chemical structure and comparison with similar compounds, as direct experimental spectra are not widely available in published literature.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~8.2 - 8.4	Doublet	~2.0	1H	H-6
~7.3 - 7.5	Doublet of Doublets	~8.0, 2.0	1H	H-4
~7.1 - 7.3	Doublet	~8.0	1H	H-3
~2.4 - 2.6	Singlet	-	3H	-CH ₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom Assignment
~150 - 152	C-2
~140 - 142	C-6
~128 - 130	C-4
~125 - 127	C-3
~118 - 120	C-5
~17 - 19	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic, -CH ₃)
~1600 - 1580	Strong	C=C stretching (aromatic ring)
~1480 - 1450	Strong	C-H bending (-CH ₃)
~1250 - 1200	Strong	N-O stretching
~1100 - 1000	Strong	C-Br stretching
~850 - 800	Strong	C-H out-of-plane bending

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
187/189	High	[M] ⁺ (Molecular ion peak with Br isotopes)
171/173	Moderate	[M-O] ⁺
108	Moderate	[M-Br] ⁺
92	Moderate	[M-Br-O] ⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **5-Bromo-2-methylpyridine N-oxide**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Bromo-2-methylpyridine N-oxide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ^1H) or the solvent signal (77.16 ppm for ^{13}C in CDCl_3).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **5-Bromo-2-methylpyridine N-oxide**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):[\[1\]](#)

- Dissolve a small amount (a few milligrams) of **5-Bromo-2-methylpyridine N-oxide** in a volatile solvent such as dichloromethane or acetone.[\[1\]](#)
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[1\]](#)

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of moieties such as aromatic C-H, aliphatic C-H, C=C, N-O, and C-Br bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Bromo-2-methylpyridine N-oxide**.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.[\[2\]](#)[\[3\]](#)

Sample Introduction:

- Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

Ionization (Electron Impact):

- Electron Energy: 70 eV.[\[3\]](#) This high energy level is sufficient to cause ionization and characteristic fragmentation of the molecule.[\[3\]](#)
- Source Temperature: Typically maintained between 150-250 °C to ensure the sample remains in the gas phase.

Mass Analysis:

- The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis:

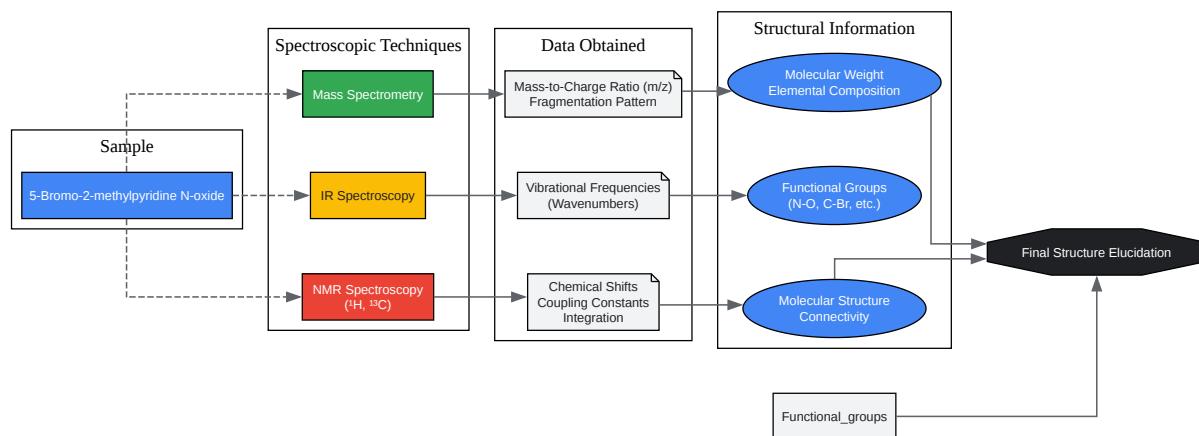
- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the

molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2).

- Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information and confirms the identity of the compound. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom.

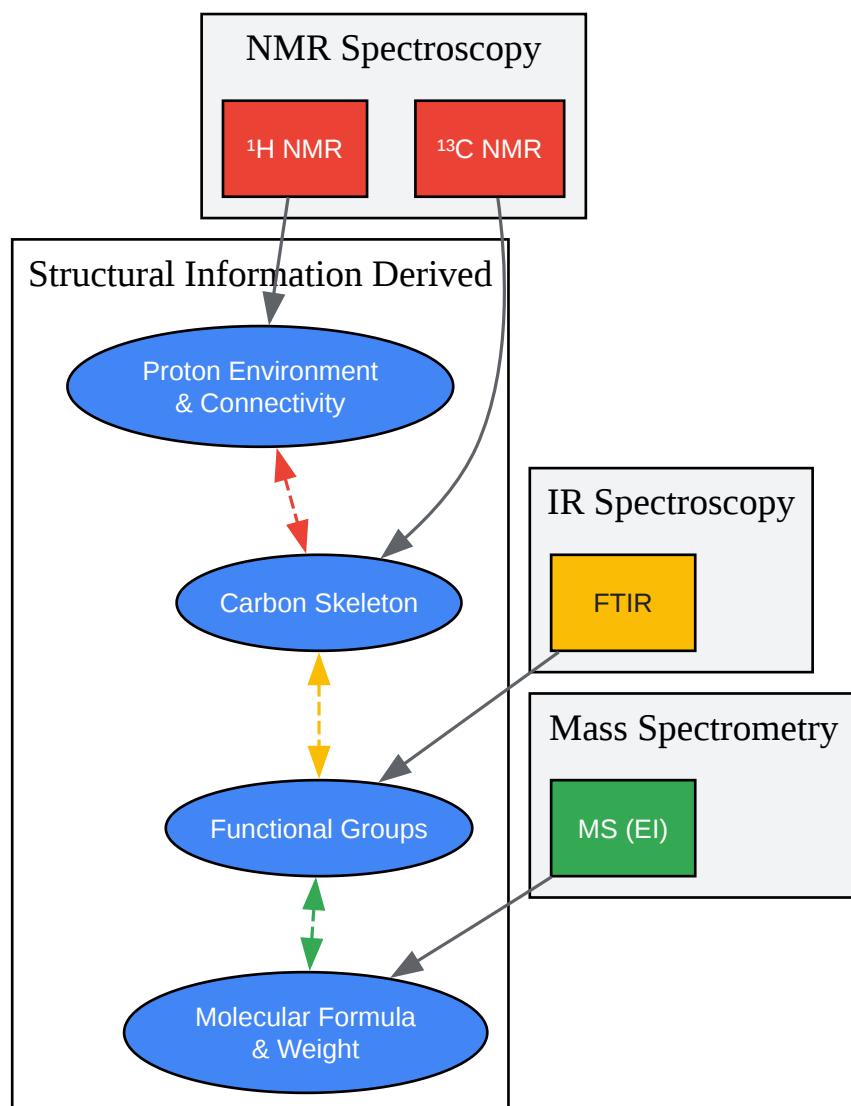
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of **5-Bromo-2-methylpyridine N-oxide**.



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.



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Caption: Synergy of Spectroscopic Techniques in Structural Analysis.

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